Potassium dichloroacetate

Catalog No.
S655928
CAS No.
19559-59-2
M.F
C2HCl2KO2
M. Wt
167.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium dichloroacetate

CAS Number

19559-59-2

Product Name

Potassium dichloroacetate

IUPAC Name

potassium;2,2-dichloroacetate

Molecular Formula

C2HCl2KO2

Molecular Weight

167.03 g/mol

InChI

InChI=1S/C2H2Cl2O2.K/c3-1(4)2(5)6;/h1H,(H,5,6);/q;+1/p-1

InChI Key

KDGSZJXXQWMOKP-UHFFFAOYSA-M

SMILES

C(C(=O)[O-])(Cl)Cl.[K+]

Synonyms

Acid, Bichloroacetic, Acid, Dichloroacetic, Bichloroacetic Acid, Dichloroacetate, Potassium, Dichloroacetate, Sodium, Dichloroacetic Acid, Potassium Dichloroacetate, Sodium Dichloroacetate

Canonical SMILES

C(C(=O)[O-])(Cl)Cl.[K+]

Isomeric SMILES

C(C(=O)[O-])(Cl)Cl.[K+]

Cancer Research:

K DCA has been investigated for its potential anti-tumor properties. Studies have shown that it can inhibit the growth and proliferation of cancer cells in various types of cancer, including breast cancer, lung cancer, and glioblastoma [, ]. The mechanism by which K DCA exerts its anti-tumor effect is still being elucidated, but it is believed to involve its ability to:

  • Disrupt the metabolism of cancer cells by inhibiting the enzyme pyruvate dehydrogenase kinase (PDK) [].
  • Increase oxidative stress in cancer cells, leading to cell death [].

Metabolic Disorders:

K DCA has also been explored for its potential role in treating metabolic disorders such as pyruvate dehydrogenase (PDH) deficiency and Leigh syndrome, a rare genetic disorder affecting the nervous system [, ]. These conditions are characterized by impaired function of the PDH complex, an enzyme crucial for energy production in cells. K DCA, by inhibiting PDK, can potentially bypass the dysfunctional PDH complex and restore pyruvate metabolism, thereby alleviating the symptoms of these conditions [, ].

Other Areas of Research:

K DCA is being investigated for its potential applications in other areas of scientific research, including:

  • Neurological disorders: Studies are exploring the potential of K DCA in treating neurodegenerative diseases like Alzheimer's disease and Parkinson's disease [].
  • Cardiovascular diseases: Research is ongoing to investigate the potential of K DCA in improving heart function and preventing heart failure [].

Potassium dichloroacetate is an inorganic compound with the chemical formula C2HCl2KO2\text{C}_2\text{HCl}_2\text{KO}_2. It is a salt derived from dichloroacetic acid, where the hydrogen ion of the acid is replaced by a potassium ion. This compound is characterized by the presence of two chlorine atoms attached to the carbon atom of the acetic acid structure, making it a member of the chloroacetic acids family. Potassium dichloroacetate is typically used in laboratory settings and has garnered attention for its potential therapeutic applications, particularly in metabolic disorders and cancer treatment .

The mechanism of action of KCl(DCC) is still being explored. However, research suggests it might activate PDH by inhibiting pyruvate dehydrogenase kinase (PDK), the enzyme responsible for inactivating PDH []. This activation could potentially increase the utilization of pyruvate in the TCA cycle, potentially impacting cellular metabolism.

Typical of halogenated organic compounds. It can undergo hydrolysis to produce dichloroacetic acid in an aqueous solution. The compound acts as an alkylating agent and can form esters through reactions with alcohols. Additionally, it has been shown to inhibit the enzyme pyruvate dehydrogenase kinase, which plays a crucial role in metabolic pathways by regulating the conversion of pyruvate into acetyl-CoA .

Potassium dichloroacetate exhibits significant biological activity primarily through its action on metabolic pathways. It has been studied for its potential to reverse the Warburg effect, a phenomenon where cancer cells preferentially utilize glycolysis for energy production even in the presence of oxygen. By inhibiting pyruvate dehydrogenase kinase, potassium dichloroacetate promotes glucose oxidation over glycolysis, potentially leading to reduced tumor growth and increased apoptosis in cancer cells . Furthermore, it has been shown to lower lactate levels in patients suffering from lactic acidosis, indicating its role in metabolic regulation .

Potassium dichloroacetate can be synthesized through several methods:

  • Neutralization Reaction:
    • Dichloroacetic acid is neutralized with potassium hydroxide or potassium carbonate to form potassium dichloroacetate.
    CHCl2COOH+KOHC2HCl2KO2+H2O\text{CHCl}_2\text{COOH}+\text{KOH}\rightarrow \text{C}_2\text{HCl}_2\text{KO}_2+\text{H}_2\text{O}
  • Direct Reaction:
    • Chlorination of acetic acid can yield dichloroacetic acid which can then be converted to its potassium salt.
  • Salt Formation:
    • The compound can also be formed by reacting potassium bicarbonate with dichloroacetyl chloride.

These methods ensure that the product retains its chemical integrity and desired properties for further applications .

Potassium dichloroacetate has several applications across different fields:

  • Medical Use: It is investigated as a potential treatment for various cancers due to its ability to induce metabolic changes that favor apoptosis in tumor cells .
  • Metabolic Disorders: The compound is used to manage lactic acidosis by lowering blood lactate levels and improving metabolic efficiency .
  • Research: In laboratory settings, potassium dichloroacetate serves as a reagent for studying metabolic pathways and enzyme activities related to pyruvate metabolism .

Research has indicated that potassium dichloroacetate interacts with various biological systems. Its primary mechanism involves inhibition of pyruvate dehydrogenase kinase, leading to enhanced pyruvate entry into mitochondria and promoting oxidative phosphorylation over glycolysis. This shift not only affects energy metabolism but also influences cellular signaling pathways associated with apoptosis and proliferation in cancer cells . Additionally, studies have shown that coadministration with conventional chemotherapy may enhance therapeutic efficacy against tumors .

Potassium dichloroacetate shares similarities with other halogenated acetic acids but possesses unique characteristics that distinguish it from them. Here are some comparable compounds:

CompoundFormulaKey Features
Dichloroacetic AcidC2HCl2O2\text{C}_2\text{HCl}_2\text{O}_2Strong organic acid; precursor to potassium salt
Trichloroacetic AcidC2Cl3O2\text{C}_2\text{Cl}_3\text{O}_2More potent alkylating agent; higher toxicity
Monochloroacetic AcidC2HClO2\text{C}_2\text{HCl}\text{O}_2Less toxic; used in herbicides
Sodium DichloroacetateC2HCl2NaO2\text{C}_2\text{HCl}_2\text{NaO}_2Similar therapeutic uses; sodium salt form

Uniqueness: Potassium dichloroacetate is particularly notable for its role in metabolic modulation and potential anti-cancer properties, which are less pronounced in its chlorinated counterparts. Its ability to effectively lower lactate levels while promoting mitochondrial function sets it apart from other similar compounds .

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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